1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene
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Overview
Description
1,3-Dibromo-5-(chloromethyl)benzene is a chemical compound with the molecular formula C7H5Br2Cl . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of a similar compound, 1,3-Dibromo-5-(chloromethyl)-2-methylbenzene, has a molecular formula of C8H7Br2Cl .Chemical Reactions Analysis
Again, while specific reactions involving 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene are not available, DBH has been used in various chemical reactions. For example, it has been used for the direct 1,2-dibromination of alkenes .Scientific Research Applications
Esterification in Organic Synthesis
Specific Scientific Field
Organic chemistry and synthetic organic chemistry.
Summary of the Application
Esterification is a fundamental transformation of carbonyl functionality, essential in both academia and industry. The ester functional group plays a crucial role in biological systems and the production of various products, including cosmetics, plasticizers, pharmaceuticals, flavor chemicals, and more. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as a metal-free catalyst for direct esterification reactions.
Experimental Procedure
Results and Outcomes
Oxidation of Thiols to Disulfides
Specific Scientific Field
Organic chemistry and oxidation reactions.
Summary of the Application
DBDMH acts as an efficient and selective agent for the oxidation of thiols (sulfhydryl compounds) to disulfides. This transformation is valuable in various chemical processes.
Experimental Procedure
Results and Outcomes
Synthesis of Benzoxazoles, Benzimidazoles, and Oxazolo[4,5-b]pyridines
Specific Scientific Field
Heterocyclic chemistry and organic synthesis.
Summary of the Application
DBDMH serves as an efficient homogeneous catalyst for the synthesis of heterocyclic compounds, specifically benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines.
Experimental Procedure
Results and Outcomes
Safety And Hazards
properties
IUPAC Name |
1,3-dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3/c8-3-5(11)2(1-10)6(12)4(9)7(3)13/h1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSWILSUFCDZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)Br)F)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene |
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